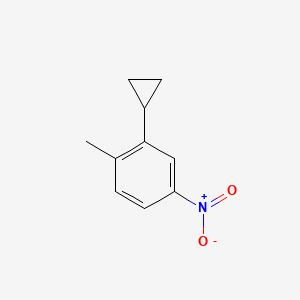

2-Cyclopropyl-1-methyl-4-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-cyclopropyl-1-methyl-4-nitrobenzene |

InChI |

InChI=1S/C10H11NO2/c1-7-2-5-9(11(12)13)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |

InChI Key |

XBJIILPTJVAUCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C2CC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Cyclopropyl 1 Methyl 4 Nitrobenzene

Reactivity Profiles of the Nitro Group

The nitro group is a versatile functional group that profoundly influences the molecule's reactivity. It serves as a primary site for reductive transformations and as a powerful activating group for nucleophilic aromatic substitution reactions.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to a range of nitrogen-containing compounds such as amines, hydroxylamines, and azoxy derivatives. Phenylhydroxylamine and its derivatives, for instance, are important chemical intermediates. nih.gov The catalytic reduction of aromatic nitro compounds is a primary method for their production. nih.gov

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, and Raney nickel. rsc.org For 2-cyclopropyl-1-methyl-4-nitrobenzene, this reaction is expected to proceed under standard hydrogenation conditions to yield 2-cyclopropyl-1-methyl-4-aminobenzene. The reaction involves the stepwise reduction of the nitro group, first to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. Generally, the reaction goes to completion to form the thermodynamically stable aromatic amine. nih.gov

Table 1: Common Catalysts for Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Typical Conditions |

|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol or Ethanol, Room Temperature |

| Platinum(IV) oxide (PtO₂) | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temperature |

This table represents typical conditions and may vary based on the specific substrate and desired outcome.

While complete reduction to the amine is common, the reaction can be controlled to yield partially reduced intermediates like N-arylhydroxylamines and azoxy compounds. nih.gov Achieving high selectivity for these intermediates often requires carefully chosen reagents and reaction conditions to prevent over-reduction to the aniline (B41778). nih.gov

For the selective reduction of nitroarenes to N-arylhydroxylamines, various methods have been developed. One approach involves using zinc dust in a CO₂/H₂O system under mild conditions. researchgate.net For example, nitrobenzene (B124822) can be reduced to N-phenylhydroxylamine with high selectivity using this method. researchgate.net Another strategy employs supported platinum catalysts under a hydrogen atmosphere, where the addition of inhibitors like dimethyl sulfoxide (B87167) can prevent the further hydrogenation of the hydroxylamine to the amine. researchgate.net

The formation of azoxy compounds can occur through the condensation of a nitroso intermediate with a hydroxylamine intermediate, both formed during the reduction process. Specific reagents and conditions can favor the formation of the azoxy derivative as the major product.

Table 2: Reagents for Selective Reduction of Nitroarenes

| Product | Reagent/System | Key Features |

|---|---|---|

| N-Arylhydroxylamine | Zn / CO₂-H₂O | Environmentally friendly, mild conditions. researchgate.net |

| N-Arylhydroxylamine | Pt/SiO₂ with inhibitors | High selectivity by preventing over-reduction. researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds that possess strongly electron-withdrawing groups. libretexts.org The nitro group is one of the most powerful activating groups for SNAr reactions. youtube.com It stabilizes the negatively charged intermediate formed during the reaction through resonance, thereby facilitating the substitution process. libretexts.org This activation is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org

The classic SNAr mechanism involves the attack of a nucleophile on an aromatic ring carbon that bears a suitable leaving group, such as a halide. nih.gov In a molecule like this compound, there is no inherent leaving group like a halogen. However, under forcing conditions with potent nucleophiles, the nitro group itself can sometimes act as a leaving group.

More commonly, SNAr reactions are observed on derivatives, for example, if a halogen were present at the 1-position (e.g., 1-chloro-2-cyclopropyl-4-nitrobenzene). In such a case, the nitro group at the para position would strongly activate the ring for nucleophilic attack at the carbon bearing the chlorine atom. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile adds to the ring to form a resonance-stabilized carbanion intermediate. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

Another relevant reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal replacement of a hydrogen atom in nitroaromatics. organic-chemistry.org This reaction utilizes carbanions that have a leaving group on the nucleophilic carbon. organic-chemistry.org

The resonance-stabilized, negatively charged intermediate formed during an SNAr reaction is known as a Meisenheimer complex or σ-adduct. youtube.comorganic-chemistry.org These intermediates are key to the SNAr mechanism. libretexts.org Polynitroarenes are well-known to form stable adducts with various nucleophiles. organic-chemistry.org

In the case of this compound, attack by a strong nucleophile (e.g., an alkoxide or amide ion) could lead to the formation of a Meisenheimer complex. The nucleophile would add to one of the unsubstituted carbons of the ring, creating a cyclohexadienyl anion. The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. The presence of multiple nitro groups can lead to the isolation of these intermediates as stable salts. youtube.com Even with a single nitro group, the complex exists as a transient intermediate on the reaction pathway. The subsequent reactivity of the Meisenheimer complex typically involves the elimination of a leaving group to yield the final substitution product.

Nucleophilic Aromatic Substitution (SNAr) Modalities Driven by the Nitro Group

Chemical Behavior of the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring, characterized by significant ring strain and carbon-carbon bonds with substantial p-character, exhibits reactivity reminiscent of alkenes. This allows it to undergo reactions that lead to the cleavage of the three-membered ring.

The strained C-C bonds of the cyclopropyl group in this compound are susceptible to cleavage under both catalytic and stoichiometric conditions, particularly with acid catalysis. Brønsted acids, often in combination with specific solvents like hexafluoroisopropanol (HFIP), can facilitate the ring-opening hydroarylation of arylcyclopropanes. nih.gov This type of reaction typically proceeds through an SN1-like mechanism involving the formation of a carbocation intermediate. nih.gov The regioselectivity of the ring opening is governed by the stability of the resulting carbocation. In the case of this compound, protonation would lead to a carbocation, the stability of which is influenced by the electronic nature of the aromatic substituents.

Lewis acids are also effective in promoting the ring-opening of cyclopropanes, especially those activated by an adjacent carbonyl group (cyclopropyl ketones). acs.orgresearchgate.netchemrxiv.orgacs.orguni-regensburg.dersc.org While the subject molecule lacks a ketone, the principles of Lewis acid activation could potentially apply, for instance, by coordination with the nitro group, which would enhance the electrophilicity of the aromatic system and could facilitate nucleophilic attack on the ring or the cyclopropyl group itself. The reaction of cyclopropyl aryl ketones with various nucleophiles under Lewis acid catalysis often leads to a cascade of reactions, including ring-opening and subsequent cyclizations. acs.orgresearchgate.net

Below is a table summarizing potential ring-opening reactions based on the reactivity of analogous arylcyclopropanes.

| Conditions | Reagent/Catalyst | Plausible Mechanism | Expected Product Type |

| Acid Catalysis | Brønsted Acid (e.g., TfOH) in HFIP | SN1-type ring-opening via carbocation intermediate | 1,3-difunctionalized arene |

| Lewis Acid Catalysis | Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) | Activation followed by nucleophilic attack and ring cleavage | Functionalized alkylbenzene |

| Photoredox Catalysis | Organic dye/light | Single-electron transfer to form a radical cation, followed by ring-opening | 1,3-difunctionalized arene |

This interactive table is based on known reactions of similar compounds and represents predicted reactivity.

Due to its partial double-bond character, the cyclopropyl ring can undergo addition reactions, although this is less common than ring-opening. Electrophilic attack on the C-C bonds of the cyclopropane can lead to ring cleavage and the formation of a 1,3-difunctionalized product.

Radical reactions offer another pathway for functionalizing the cyclopropyl group. The addition of a radical species to the cyclopropane ring can initiate a sequence of events, including ring-opening to form a more stable alkyl radical, which can then be trapped or participate in further reactions. researchgate.net For example, radical cation-mediated ring-opening has been used for the 1,3-difunctionalization of arylcyclopropanes. researchgate.net

| Reaction Type | Reagent | Initiator | Intermediate | Expected Outcome |

| Radical Addition | Thiol (R-SH) | Peroxide/UV light | Cyclopropylcarbinyl radical -> Homoallylic radical | Ring-opened thioether |

| Electrophilic Addition | Br₂ | Lewis Acid (FeBr₃) | Bromonium-like intermediate/Carbocation | 1,3-Dibromoalkylbenzene |

This interactive table outlines predicted outcomes based on general cyclopropane reactivity.

Transformations Involving the Methyl Group

The methyl group attached to the benzene (B151609) ring is at a benzylic position, making its C-H bonds weaker and more susceptible to reaction than a typical alkyl C-H bond. The presence of the electron-withdrawing nitro group further influences its reactivity.

The benzylic methyl group can be readily oxidized by strong oxidizing agents. Treatment with hot potassium permanganate (B83412) (KMnO₄) or chromic acid will typically oxidize the methyl group completely to a carboxylic acid, yielding 2-cyclopropyl-4-nitrobenzoic acid. quora.compearson.comstackexchange.com This reaction is robust and proceeds regardless of the length of the alkyl side chain, as long as a benzylic hydrogen is present. pearson.com Milder or more selective oxidizing agents could potentially yield the corresponding aldehyde (2-cyclopropyl-4-nitrobenzaldehyde) or benzyl (B1604629) alcohol, though over-oxidation to the carboxylic acid is common. acs.org

| Oxidizing Agent | Conditions | Primary Product |

| KMnO₄ | Heat, alkaline/acidic | 2-Cyclopropyl-4-nitrobenzoic acid |

| H₂CrO₄ (Jones Reagent) | Acetone | 2-Cyclopropyl-4-nitrobenzoic acid |

| MnO₂ | Neutral, mild | 2-Cyclopropyl-4-nitrobenzaldehyde (potential) |

This interactive table summarizes common benzylic oxidation reactions.

The electron-withdrawing nitro group, particularly from the para position, increases the acidity of the benzylic protons of the methyl group. This allows for deprotonation by a strong base to form a resonance-stabilized benzylic carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

For instance, in a reaction analogous to the Knoevenagel condensation, the carbanion can react with aldehydes, such as benzaldehyde, in the presence of a base. rsc.org This would be followed by dehydration to yield a stilbene (B7821643) derivative, in this case, 2-cyclopropyl-1-(2-phenylethenyl)-4-nitrobenzene. rsc.org Similarly, the carbanion can be trapped by alkylating agents (e.g., alkyl halides) to introduce new alkyl chains at the benzylic position. rsc.org

Electrophilic Aromatic Substitution (EAS) on the Benzene Nucleus

Further electrophilic aromatic substitution on the this compound ring is a complex process governed by the competing directing effects of the three existing substituents. fiveable.meucalgary.calibretexts.org The reactivity of the ring is significantly reduced by the powerful electron-withdrawing nitro group, which is a deactivating meta-director. youtube.comquora.compearson.comvedantu.comrsc.org Conversely, the methyl and cyclopropyl groups are electron-donating and are thus activating, ortho, para-directors. libretexts.orgchemguide.co.uklibretexts.orgyoutube.comwikipedia.orgstackexchange.com

The available positions for substitution are C3, C5, and C6.

-CH₃ group (at C1): Ortho, para-director. Activates C2 (blocked), C4 (blocked), and C6.

-c-C₃H₅ group (at C2): Ortho, para-director. Activates C1 (blocked), C3, and C5.

-NO₂ group (at C4): Meta-director. Deactivates the entire ring but directs incoming electrophiles to C2 (blocked) and C6.

Considering these effects:

Position C6: Is activated by the ortho-directing methyl group and is the meta position relative to the deactivating nitro group. This makes it a strongly favored position. libretexts.orgchemguide.co.uk

Position C3: Is activated by the ortho-directing cyclopropyl group. However, it is ortho to the bulky cyclopropyl group and ortho to the strongly deactivating nitro group, making attack here less likely due to steric hindrance and electronic deactivation.

Position C5: Is activated by the para-directing cyclopropyl group. However, it is meta to the methyl group and ortho to the nitro group, a position that is strongly deactivated.

The table below predicts the major monosubstitution product for several common EAS reactions. acs.orgyoutube.comacs.orgorganicchemistrytutor.com

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 2-Cyclopropyl-1-methyl-5,4-dinitrobenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-2-cyclopropyl-1-methyl-4-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-Cyclopropyl-4-methyl-2-nitrobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Reaction unlikely due to deactivation by NO₂ group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Reaction unlikely due to deactivation by NO₂ group |

This interactive table summarizes the predicted outcomes for EAS reactions on the title compound.

Regioselectivity and Directing Effects of Existing Substituents (Nitro, Methyl, Cyclopropyl)

The orientation of electrophilic attack on the benzene ring of this compound is a complex outcome of the directing effects of the three pre-existing substituents. Each group promotes substitution at specific positions based on its electronic properties. wikipedia.orglibretexts.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both the inductive effect (-I) of the electronegative nitrogen and oxygen atoms and a strong resonance effect (-M). libretexts.org This withdrawal of electron density deactivates the ring, making it significantly less reactive towards electrophiles than benzene. libretexts.org The deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the nitro group is a strong meta-director. libretexts.orgegyankosh.ac.in

Methyl Group (-CH₃): The methyl group is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. libretexts.org It activates the benzene ring, making it more reactive towards electrophiles. vanderbilt.edu This donation of electron density preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. libretexts.orgtotal-synthesis.com Therefore, the methyl group is an ortho, para-director.

Cyclopropyl Group (-C₃H₅): The cyclopropyl group is unique in its electronic nature. Due to significant angle strain, the C-C bonds within the ring have a high degree of p-character, giving the group properties similar to a double bond. wikipedia.orgstackexchange.com It can donate electron density to the aromatic ring through conjugation, a property known as hyperconjugation, effectively stabilizing an adjacent positive charge. wikipedia.org This makes the cyclopropyl group an activating, ortho, para-director. stackexchange.com

Combined Directing Effects:

In this compound, the positions open for substitution are C3, C5, and C6. The directing effects of the substituents must be considered in concert:

The methyl group (at C1) directs ortho to C2 (occupied) and C6, and para to C4 (occupied). Thus, it strongly favors substitution at the C6 position.

The cyclopropyl group (at C2) directs ortho to C1 (occupied) and C3, and para to C5. It therefore favors substitution at the C3 and C5 positions.

The nitro group (at C4) directs meta to C2 (occupied) and C6. It therefore favors substitution at the C6 position.

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -CH₃ (Methyl) | C1 | Electron Donating (+I, Hyperconjugation) | Activating | Ortho, Para (C2, C6, C4) |

| -C₃H₅ (Cyclopropyl) | C2 | Electron Donating (π-character) | Activating | Ortho, Para (C1, C3, C5) |

| -NO₂ (Nitro) | C4 | Electron Withdrawing (-I, -M) | Strongly Deactivating | Meta (C2, C6) |

Halogenation and Sulfonation Reaction Pathways

Halogenation:

Halogenation of aromatic rings, such as chlorination or bromination, is a classic electrophilic aromatic substitution that requires a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) to generate a potent electrophile (Cl⁺ or Br⁺). libretexts.org The reaction proceeds via the standard two-step mechanism:

Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.org

For this compound, the halogen atom would be directed primarily to the C6 position, as dictated by the combined directing effects of the existing substituents. The reaction pathway would involve the attack of Br⁺ (generated from Br₂ and FeBr₃) at C6, followed by the loss of H⁺ to yield 6-bromo-2-cyclopropyl-1-methyl-4-nitrobenzene.

Sulfonation:

Aromatic sulfonation is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.org The electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com The mechanism is similar to halogenation, involving the formation of an arenium ion intermediate. pharmaguideline.com

A key feature of sulfonation is its reversibility. libretexts.org The reaction is favored in strong, concentrated acid, while heating the sulfonic acid product in dilute aqueous acid can reverse the reaction, removing the -SO₃H group. libretexts.org

For this compound, sulfonation would also be expected to occur at the C6 position. The reaction with fuming sulfuric acid would lead to the formation of 3-cyclopropyl-4-methyl-6-nitrobenzene-1-sulfonic acid.

Advanced Mechanistic Studies of Reaction Pathways

Advanced mechanistic studies provide deeper insight into the transition states and intermediates of reaction pathways, moving beyond simple static models of reactivity.

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orglibretexts.org It involves comparing the rate of a reaction using a reactant with a heavier isotope (e.g., deuterium (B1214612), D) to the rate with the lighter isotope (e.g., protium, H). A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-determining step. libretexts.org

In most electrophilic aromatic substitution reactions, including halogenation and nitration, the first step—the attack of the electrophile to form the arenium ion—is the slow, rate-determining step. egyankosh.ac.in The subsequent loss of a proton is rapid. Because the C-H bond is not broken in the rate-determining step, these reactions typically exhibit no significant primary KIE (kH/kD ≈ 1). youtube.com

Hammett-Type Analysis of Substituent Electronic Effects

The Hammett equation (log(k/k₀) = ρσ) is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the rates and equilibria of reactions involving benzene derivatives. wikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a reaction to these effects.

Substituent Constants (σ): These constants are determined experimentally, typically from the ionization of substituted benzoic acids. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group. stenutz.eu

The electronic effects of the substituents on this compound can be quantified using their respective Hammett constants.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Interpretation |

|---|---|---|---|

| -CH₃ (Methyl) | -0.07 | -0.17 | Weakly Electron Donating |

| -C₃H₅ (Cyclopropyl) | -0.07 | -0.21 | Electron Donating |

| -NO₂ (Nitro) | +0.71 | +0.78 | Strongly Electron Withdrawing |

The σ values confirm the qualitative descriptions: the negative values for methyl and cyclopropyl groups indicate they are electron-donating and will accelerate EAS (an activating effect), while the large positive value for the nitro group confirms its strong electron-withdrawing and deactivating nature. stenutz.eupitt.edu The σp value for the cyclopropyl group (-0.21) is more negative than that for the methyl group (-0.17), suggesting it is a slightly stronger electron-donating group when situated para to a reaction center. pitt.edu

Characterization and Trapping of Reaction Intermediates

The key intermediate in electrophilic aromatic substitution is the arenium ion, a resonance-stabilized cyclohexadienyl cation. msu.edu While these intermediates are typically high-energy and short-lived, their stability dictates the regiochemical outcome of the reaction. The directing effects of substituents are explained by their ability to stabilize or destabilize the arenium ion.

For an electrophile (E⁺) attacking this compound at the C6 position, the resulting arenium ion would have the positive charge delocalized across the ring, including at positions C1, C3, and C5.

Stabilization: The electron-donating methyl group at C1 and the cyclopropyl group at C2 would stabilize the positive charge when it is delocalized onto adjacent carbons, lowering the activation energy for the formation of this intermediate.

Destabilization: The electron-withdrawing nitro group at C4 would strongly destabilize any resonance structure that places a positive charge on an adjacent carbon. Attack at a position that would place the positive charge ortho or para to the nitro group is therefore highly disfavored.

Theoretical and Computational Chemistry Studies of 2 Cyclopropyl 1 Methyl 4 Nitrobenzene

Quantum Chemical Calculations of Molecular Structure and Electronic Distribution

Quantum chemical calculations are essential for determining the fundamental structural and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the behavior of electrons and nuclei, yielding detailed insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. rsc.org For 2-Cyclopropyl-1-methyl-4-nitrobenzene, geometry optimization would be performed using a functional such as B3LYP or PBE0 combined with a suitable basis set (e.g., 6-311+G(d,p)) to find the most stable, lowest-energy arrangement of its atoms. rsc.org This process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Following optimization, a vibrational analysis is typically performed. This calculation determines the harmonic vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Furthermore, these frequencies can be used to predict the molecule's infrared (IR) spectrum, providing theoretical data that can be compared with experimental results.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(ring)-C(cyclopropyl) | ~1.50 Å |

| Bond Length | C(ring)-C(methyl) | ~1.51 Å |

| Bond Length | C(ring)-N(nitro) | ~1.48 Å |

| Bond Angle | C-C-C (in cyclopropyl) | ~60° |

| Dihedral Angle | C(methyl)-C(ring)-C(ring)-C(cyclopropyl) | Variable (subject to steric hindrance) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals, leading to more accurate energy and property predictions, albeit at a higher computational cost. rsc.orgyoutube.com

For a system like this compound, which contains a strongly correlated nitro group, high-level ab initio calculations such as CASPT2 (Complete Active Space Second-order Perturbation Theory) could be employed to accurately describe its excited electronic states and photochemistry. nih.gov These high-accuracy calculations serve as benchmarks to validate the results obtained from more computationally efficient DFT methods. nih.gov

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.org

For this compound, the electron-donating methyl and cyclopropyl (B3062369) groups would increase the energy of the HOMO, which is expected to be localized primarily on the benzene (B151609) ring. Conversely, the powerful electron-withdrawing nitro group would lower the energy of the LUMO and localize it near the NO₂ moiety. taylorandfrancis.comquora.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. taylorandfrancis.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

| Property | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.5 to -9.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 6.0 to 8.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.0 to 4.0 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.0 to -6.0 |

| Electrophilicity Index | ω | μ2 / (2η) | ~3.0 to ~5.0 |

Conformational Analysis and Energetic Profiles

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Understanding the preferred conformations and the energy required to interconvert them is crucial for predicting a molecule's shape and interactions.

The structure of this compound features several rotatable single bonds, primarily the C(ring)–C(cyclopropyl) bond and the C(ring)–C(methyl) bond. The relative orientation of the cyclopropyl and methyl groups is of particular interest due to their proximity in ortho positions. Steric hindrance (repulsive interaction) between these two groups will significantly influence the molecule's preferred conformation.

A computational conformational analysis would involve calculating the molecule's total energy while systematically rotating one or more of these bonds. This generates a potential energy surface that reveals the lowest-energy conformers (stable states) and the transition states (rotational barriers) that separate them. For cyclopropylbenzene, the "bisected" conformation (where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring) is known to be a stable form. researchgate.net However, the presence of the adjacent methyl group in this compound would likely cause a deviation from this ideal geometry to minimize steric clash.

The cyclopropyl group is known for its significant ring strain, which arises from two main factors: angle strain and torsional strain. wikipedia.org The C-C-C bond angles are constrained to 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org This angle strain results in weaker, "bent" C-C bonds and makes the ring more reactive than a comparable acyclic alkane. wikipedia.org

Reaction Pathway Modeling and Transition State Analysis

The elucidation of chemical reactions through computational means provides a microscopic view of the transformation process, offering insights that are often inaccessible through experimental methods alone. For a molecule such as this compound, computational modeling can predict its reactivity, the stability of intermediates, and the energy required to overcome reaction barriers. This is particularly valuable for understanding potential synthetic routes or degradation pathways.

Computational chemistry offers powerful tools to map out the potential energy surface of a reaction, identifying stable intermediates and the transition states that connect them. For reactions involving substituted nitrobenzenes, such as electrophilic aromatic substitution, density functional theory (DFT) is a commonly employed method. researchgate.netmdpi.com These calculations can reveal the step-by-step process of a reaction, for instance, the nitration of a related aromatic compound, which proceeds through the formation of a sigma-complex (also known as an arenium ion) intermediate. researchgate.netlibretexts.org

In the context of this compound, theoretical studies could be employed to investigate reactions such as further nitration, reduction of the nitro group, or reactions involving the cyclopropyl moiety. For example, the acid-catalyzed ring-opening of the cyclopropyl group is a potential reaction pathway that could be modeled. DFT calculations would allow for the optimization of the geometries of reactants, intermediates, and products, providing a detailed picture of the structural changes that occur throughout the reaction.

A key outcome of reaction pathway modeling is the determination of the energetics of the reaction, including the energies of intermediates and the activation barriers of each step. dntb.gov.ua The activation barrier, or activation energy, is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. Computational methods, such as DFT and more advanced ab initio techniques, can calculate these energies with a useful degree of accuracy. mdpi.com

For a hypothetical electrophilic aromatic substitution reaction on this compound, the activation barriers for the electrophile attacking different positions on the benzene ring could be calculated. These calculations would help predict the regioselectivity of the reaction. The relative energies of the intermediates and products would also indicate the thermodynamic favorability of the reaction.

Below is a hypothetical data table illustrating the kind of energetic data that could be generated for a reaction involving this compound, based on computational studies of similar molecules.

| Reaction Step | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Reactants | 0.0 | - |

| Transition State 1 | +15.2 | 15.2 |

| Intermediate | -2.5 | - |

| Transition State 2 | +5.8 | 8.3 |

| Products | -10.7 | - |

Molecular Dynamics Simulations for Understanding Inter- and Intramolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a dynamic picture of molecular motion and interactions. By simulating the movement of atoms and molecules over time, MD can reveal information about conformational changes, solvent effects, and the formation of larger molecular assemblies. nih.govacs.org

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. MD simulations can explicitly model the interactions between a solute molecule, such as this compound, and the surrounding solvent molecules. nih.govacs.org These simulations can reveal how the solvent influences the conformational preferences of the solute and the stability of reactive intermediates.

For this compound, MD simulations could be used to study the orientation of the cyclopropyl and nitro groups with respect to the benzene ring in different solvents. The polarity of the solvent could influence the rotational barrier of the nitro group, which in turn could affect the molecule's reactivity. Furthermore, the solvation of transition states can be studied to understand how the solvent stabilizes or destabilizes them, thereby affecting the reaction's activation energy.

MD simulations are also well-suited for studying how molecules interact to form larger, non-covalently bound structures known as supramolecular assemblies. These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and pi-stacking. For a molecule like this compound, simulations could explore its tendency to self-assemble or to interact with other molecules, such as host molecules in a supramolecular complex.

For instance, the aromatic ring of this compound could participate in pi-stacking interactions with other aromatic systems. MD simulations could be used to calculate the potential of mean force for the association of two or more molecules, providing insight into the stability and structure of the resulting aggregates.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds. ehu.es Methods such as time-dependent density functional theory (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. scisat.ca

For this compound, computational methods could predict its characteristic spectroscopic signatures. For example, TD-DFT calculations could predict the wavelengths of maximum absorption in its UV-Vis spectrum, which are related to the electronic transitions within the molecule. Calculations of nuclear magnetic resonance (NMR) chemical shifts are also possible and can be a powerful tool for structure elucidation.

The following table presents hypothetical spectroscopic data for this compound that could be obtained from computational studies.

| Spectroscopic Parameter | Calculated Value |

| λmax (UV-Vis) | 285 nm |

| C=C stretch (IR) | 1605 cm⁻¹ |

| NO₂ symmetric stretch (IR) | 1345 cm⁻¹ |

| ¹H NMR (cyclopropyl CH) | 0.75 ppm |

| ¹³C NMR (aromatic C-NO₂) | 147.2 ppm |

Computational NMR Chemical Shift Prediction Methodologies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool for chemical structure elucidation and verification. For organic molecules such as this compound, Density Functional Theory (DFT) is a widely employed approach due to its balance of accuracy and computational cost. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is predominantly used within the DFT framework to calculate NMR shielding tensors, from which chemical shifts are derived. imist.mairjet.net

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. nih.govmdpi.com Common functionals like B3LYP are frequently used for geometry optimization and frequency calculations, after which NMR chemical shifts are computed. nih.govresearchgate.net The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets, is also critical for obtaining results that correlate well with experimental data. irjet.net Calculations are typically performed on a molecule whose geometry has been optimized at the same or a similar level of theory to ensure the structure represents a minimum on the potential energy surface.

The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This process helps to cancel out systematic errors. The resulting predicted chemical shifts for both ¹H and ¹³C nuclei can then be compared with experimental spectra to aid in signal assignment and structural confirmation. Studies on similar aromatic compounds have shown that this methodology can yield chemical shifts with a high degree of correlation to experimental values. arpgweb.com

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | C3-H | ~8.10 | ~124.5 |

| Aromatic | C5-H | ~7.95 | ~123.0 |

| Aromatic | C6-H | ~7.30 | ~132.0 |

| Methyl | CH₃ | ~2.40 | ~18.0 |

| Cyclopropyl | CH (methine) | ~1.90 | ~15.0 |

| Cyclopropyl | CH₂ (methylene) | ~0.70 - 1.10 | ~8.5 |

| Aromatic (Quaternary) | C1 | - | ~138.0 |

| Aromatic (Quaternary) | C2 | - | ~145.0 |

| Aromatic (Quaternary) | C4 | - | ~148.0 |

Note: These values are representative examples based on typical DFT calculations for similar structural motifs and are not from a direct computation on this compound.

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods are indispensable for the analysis and assignment of infrared (IR) and Raman vibrational spectra. nih.gov For a molecule like this compound, DFT calculations are used to compute the harmonic vibrational frequencies, which correspond to the normal modes of vibration. irjet.net These calculations are performed after finding a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies, which indicates a true energy minimum. longdom.org

The calculated harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra. This discrepancy arises primarily from the neglect of anharmonicity in the computational model and imperfections in the theoretical method. irjet.net To improve the agreement with experimental data, the computed frequencies are commonly scaled by an empirical scaling factor. These factors are specific to the DFT functional and basis set combination used.

The calculations also provide the intensities for IR absorption and Raman scattering activities for each vibrational mode, which aids in simulating the entire spectrum. scirp.org A detailed assignment of the experimental spectra is then possible by comparing the scaled theoretical frequencies and intensities with the experimental bands. For nitroaromatic compounds, specific vibrational modes are of particular interest. The nitro (NO₂) group gives rise to characteristic strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1580–1500 cm⁻¹ and 1380–1300 cm⁻¹, respectively. esisresearch.orgesisresearch.org Other significant vibrations include C-H stretching of the aromatic ring, methyl, and cyclopropyl groups, as well as various ring stretching and deformation modes. scirp.org

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

|---|---|---|---|

| ~3100 | Medium | Strong | Aromatic C-H stretch |

| ~3020 | Medium | Medium | Cyclopropyl C-H stretch |

| ~2960 | Medium | Medium | Methyl C-H asymmetric stretch |

| ~1610 | Strong | Strong | Aromatic C=C stretch |

| ~1525 | Very Strong | Medium | NO₂ asymmetric stretch |

| ~1460 | Medium | Medium | Methyl asymmetric deformation |

| ~1345 | Very Strong | Strong | NO₂ symmetric stretch |

| ~1230 | Medium | Low | Cyclopropyl ring deformation (breathing) |

| ~850 | Strong | Low | C-N stretch |

| ~740 | Strong | Low | NO₂ wagging |

Note: These values are representative examples based on typical DFT calculations for similar functional groups found in nitroaromatic and cyclopropyl-substituted compounds. They are not the result of a direct computation on this compound.

Advanced Analytical Methodologies for Structural Elucidation and Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the determination of the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them. For a molecule with the structural complexity of 2-cyclopropyl-1-methyl-4-nitrobenzene, a suite of advanced NMR experiments is required for unambiguous characterization.

High-Field and Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To fully resolve the proton (¹H) and carbon-¹³ (¹³C) signals and establish the intricate network of covalent bonds and spatial relationships within this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed, typically on high-field spectrometers.

¹H NMR Spectroscopy: This fundamental experiment provides information on the number of distinct proton environments and their electronic surroundings. For this compound, one would expect to observe distinct signals for the aromatic protons, the methyl protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methyl and cyclopropyl groups. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: This technique maps the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom, including those in the benzene (B151609) ring, the methyl group, and the cyclopropyl ring. The chemical shifts would provide clues about the hybridization and electronic environment of each carbon.

Correlation SpectroscopY (COSY): This 2D NMR technique identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would reveal the connectivity between adjacent protons on the benzene ring and within the cyclopropyl group, helping to confirm the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This is an essential tool for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the proton signal of the methyl group would show a correlation to the corresponding methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds. This is crucial for piecing together the molecular structure by connecting fragments. For example, HMBC would show correlations between the methyl protons and the adjacent aromatic carbons, as well as between the cyclopropyl protons and the aromatic carbon to which the cyclopropyl group is attached.

Nuclear Overhauser Effect SpectroscopY (NOESY): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY is invaluable for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could reveal the spatial proximity between the protons of the methyl group and the protons of the cyclopropyl group, providing insights into the preferred rotational conformation around the cyclopropyl-benzene bond.

| NMR Technique | Information Obtained | Application to this compound |

| ¹H NMR | Number and environment of protons, proton-proton coupling | Chemical shifts and splitting patterns of aromatic, methyl, and cyclopropyl protons. |

| ¹³C NMR | Number and environment of carbon atoms | Chemical shifts of aromatic, methyl, and cyclopropyl carbons. |

| COSY | Proton-proton (J-coupling) correlations | Connectivity between adjacent protons on the benzene ring and within the cyclopropyl group. |

| HSQC | Direct proton-carbon correlations | Assignment of carbon signals based on attached protons. |

| HMBC | Long-range proton-carbon correlations (2-4 bonds) | Establishing connectivity between molecular fragments (e.g., methyl to ring, cyclopropyl to ring). |

| NOESY | Through-space proton-proton correlations | Determining spatial proximity and conformation (e.g., orientation of the cyclopropyl group relative to the methyl group). |

Solid-State NMR Applications for Polymorph and Crystalline Analysis

While solution-state NMR is the standard for structural elucidation, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could be used to:

Identify and characterize different polymorphs: Each polymorphic form would give a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.

Determine the number of molecules in the asymmetric unit: Crystallographic studies can be complemented by ssNMR to confirm the number of crystallographically independent molecules.

Probe intermolecular interactions: Techniques such as cross-polarization magic-angle spinning (CP-MAS) can provide insights into the packing and intermolecular forces within the crystal structure.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental formula, and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₀H₁₁NO₂, HRMS would provide a highly accurate mass measurement that would distinguish it from other compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Monoisotopic Mass | 177.07898 u |

| Nominal Mass | 177 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the structure of the precursor ion. In an MS/MS experiment on the molecular ion of this compound (m/z 177), characteristic fragmentation pathways could be observed. For example, one might expect to see the loss of the nitro group (NO₂), cleavage of the cyclopropyl ring, or loss of a methyl radical. The resulting fragmentation pattern would serve as a structural fingerprint for the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These vibrations are dependent on the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. ksu.edu.sa Consequently, the resulting spectrum serves as a unique "fingerprint" for the molecule. While both are forms of vibrational spectroscopy, they are based on different principles: IR spectroscopy measures the absorption of infrared radiation as a molecule transitions to a higher vibrational state, which requires a change in the molecule's dipole moment. ksu.edu.sauni-siegen.de In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which relies on a change in the molecule's polarizability. ksu.edu.sauni-siegen.de Due to these different selection rules, IR and Raman spectroscopy are often considered complementary, providing a more complete picture of a molecule's vibrational framework. ksu.edu.sa

Correlation of Characteristic Group Frequencies with Molecular Structure

The vibrational spectrum of this compound can be interpreted by assigning specific absorption or scattering bands to the functional groups present in the molecule: the nitro group (-NO₂), the cyclopropyl ring, the methyl group (-CH₃), and the substituted benzene ring. Each of these groups has characteristic frequencies that are well-documented.

Nitro Group (-NO₂): Aromatic nitro compounds consistently display two strong stretching vibrations. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found between 1300-1370 cm⁻¹. acs.org

Cyclopropyl Group: The cyclopropane (B1198618) ring has several characteristic vibrations. The C-H stretching vibrations of the ring typically occur at higher frequencies (>3000 cm⁻¹) than those of alkanes due to the increased s-character of the C-H bonds. latrobe.edu.au The ring breathing mode, a symmetric stretching of the C-C bonds, is often observed in the Raman spectrum and appears around 1000-1040 cm⁻¹. cdnsciencepub.com

Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. iitm.ac.in The substitution pattern on the ring (1,2,4-trisubstituted in this case) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending vibrations below 900 cm⁻¹.

Methyl Group (-CH₃): The methyl group attached to the aromatic ring will show asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically 2975-2950 cm⁻¹ and 2880-2860 cm⁻¹, respectively). iitm.ac.in Asymmetric and symmetric bending (deformation) vibrations are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. iitm.ac.in

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitro (-NO₂) | Asymmetric Stretch (ν_as) | 1570 - 1500 | Strong | Medium-Weak |

| Nitro (-NO₂) | Symmetric Stretch (ν_s) | 1370 - 1300 | Strong | Strong |

| Aromatic Ring | C-H Stretch (ν) | 3100 - 3000 | Medium-Weak | Medium |

| Aromatic Ring | C=C Stretch (ν) | 1625 - 1430 | Medium-Variable | Strong |

| Aromatic Ring | C-H Out-of-plane Bend (γ) | 900 - 675 | Strong | Weak |

| Cyclopropyl | C-H Stretch (ν) | 3100 - 3020 | Medium | Medium |

| Cyclopropyl | Ring Breathing | 1040 - 1000 | Weak | Strong |

| Methyl (-CH₃) | Asymmetric C-H Stretch (ν_as) | ~2960 | Medium | Medium |

| Methyl (-CH₃) | Symmetric C-H Stretch (ν_s) | ~2870 | Medium-Weak | Medium |

| Methyl (-CH₃) | Asymmetric Bend (δ_as) | ~1450 | Medium | Medium |

| Methyl (-CH₃) | Symmetric Bend (δ_s) | ~1375 | Medium | Medium-Weak |

Advanced Vibrational Spectroscopy for Conformational Insights

Beyond identifying functional groups, vibrational spectroscopy can provide subtle insights into the three-dimensional structure and conformational preferences of molecules. For this compound, a key conformational variable is the orientation of the cyclopropyl ring relative to the plane of the benzene ring. Cyclopropylbenzene analogues are known to exist in two primary conformations: the "bisected" form, where the C-H bond of the tertiary carbon on the cyclopropyl ring lies in the plane of the aromatic ring, and the "perpendicular" form, where this bond is perpendicular to the ring plane. latrobe.edu.au

Computational and spectroscopic studies on similar molecules, like cyclopropylbenzene, have shown that the bisected conformation is typically energetically favored. latrobe.edu.au Advanced techniques, such as gas-phase IR-UV spectroscopy combined with computational modeling, can probe these conformational preferences. latrobe.edu.au A distinctive spectroscopic marker for the conformation of the cyclopropyl group is the position of its alkyl C-H stretching modes. In the constrained environment of the bisected conformer, these C-H stretching frequencies can be blue-shifted (shifted to higher energy) compared to less constrained alkyl groups, sometimes overlapping with the aromatic C-H stretching region. latrobe.edu.au

By precisely measuring the vibrational frequencies of the cyclopropyl C-H bonds in this compound and comparing them with quantum mechanical calculations for different rotamers, it would be possible to determine the dominant conformation in the gas phase or in different solvents. iu.edu.sa This analysis provides a deeper understanding of the molecule's steric and electronic properties, which are dictated by its preferred shape.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. The energy absorbed promotes electrons from lower-energy ground states to higher-energy excited states. The wavelengths of maximum absorbance (λ_max) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons and non-bonding electrons.

Analysis of Chromophoric Properties in Nitroaromatic Systems

The primary chromophore in this compound is the nitrobenzene (B124822) moiety. Aromatic nitro compounds are well-known to absorb UV radiation due to electronic transitions within the conjugated π-system of the benzene ring, which is perturbed by the strongly electron-withdrawing nitro group.

The UV-Vis spectrum of nitrobenzene and its derivatives typically displays two main absorption bands:

A strong absorption band, often observed below 300 nm, is attributed to a π → π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For nitrobenzene in water, this band appears around 268 nm. researchgate.net

A weaker band, which can appear as a shoulder on the main absorption band at longer wavelengths (around 300-340 nm), is often assigned to an n → π* transition. This involves the promotion of a non-bonding electron from one of the oxygen atoms of the nitro group into a π* antibonding orbital.

The presence of the methyl and cyclopropyl substituents on the benzene ring acts to modify these transitions. As alkyl groups, they are weakly electron-donating (by hyperconjugation and induction) and can cause a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted nitrobenzene. For example, 4-nitrotoluene exhibits a λ_max around 274 nm in ethanol, shifted from nitrobenzene's peak.

| Compound | Solvent | λ_max (π → π) (nm) | λ_max (n → π) (nm) |

| Nitrobenzene | Water | ~268 | ~330 (shoulder) |

| 4-Nitrotoluene | Ethanol | ~274 | Not distinctly resolved |

| 4-Nitroanisole | Ethanol | ~317 | Not distinctly resolved |

| This compound | Ethanol (Predicted) | ~275-285 | Likely a shoulder |

Solvatochromic Studies for Environmental Effects on Electronic Structure

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's UV-Vis absorption bands change with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states. wikipedia.org By studying these shifts, one can gain insight into the nature of the electronic transition and the change in the molecule's dipole moment upon excitation.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a bathochromic (red) shift to longer wavelengths. wikipedia.org

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state. This increases the energy gap, causing a hypsochromic (blue) shift to shorter wavelengths. wikipedia.org

For this compound, the π → π* transition is expected to exhibit positive solvatochromism. The nitro group makes the aromatic system electron-deficient, and upon excitation to the π* state, there is often an increase in charge separation and thus a larger dipole moment. Therefore, polar solvents would be expected to stabilize this more polar excited state, causing a red shift in λ_max as solvent polarity increases. Solvatochromic studies on similar nitroaromatic compounds confirm this general trend. researchgate.netnih.gov

| Solvent | Dielectric Constant (ε) | Predicted λ_max Shift for π → π* Transition |

| n-Hexane | 1.88 | Baseline (Shortest Wavelength) |

| Diethyl Ether | 4.34 | Slight Red Shift |

| Dichloromethane | 8.93 | Moderate Red Shift |

| Ethanol | 24.55 | Significant Red Shift |

| Acetonitrile | 37.5 | Strong Red Shift |

| Water | 80.1 | Strongest Red Shift |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms, and thus ascertain bond lengths, bond angles, and torsional angles. This technique also reveals how molecules pack together in the crystal lattice and what intermolecular forces, such as hydrogen bonds or π-π stacking, stabilize the structure.

While the specific crystal structure of this compound has not been reported in the literature, its solid-state structure can be predicted with reasonable confidence by examining the structures of closely related compounds, such as 1-Chloro-2-methyl-4-nitrobenzene. mdpi.com

Based on this analogue, the molecule is expected to be largely planar. The benzene ring itself will be planar, with the methyl carbon and the nitrogen atom of the nitro group lying very close to this plane. mdpi.com The nitro group is likely to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent cyclopropyl group. In the analogue 1-Chloro-2-methyl-4-nitrobenzene, the nitro group is inclined at an angle of 6.2° to the ring plane. mdpi.com A similar small dihedral angle would be expected for the title compound.

The cyclopropyl group's orientation would be fixed in the solid state, likely adopting the low-energy bisected or a near-bisected conformation relative to the benzene ring. The crystal packing would likely be stabilized by weak intermolecular C-H···O hydrogen bonds, where hydrogen atoms from the methyl and cyclopropyl groups interact with the oxygen atoms of the nitro groups on adjacent molecules. mdpi.com Furthermore, π-π stacking interactions between the electron-deficient nitro-substituted benzene rings of neighboring molecules may also contribute to the stability of the crystal lattice. mdpi.com

| Parameter | Predicted Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzenes |

| Space Group | P2₁/n or similar centrosymmetric group | Common for organic molecules without chirality |

| Benzene Ring | Planar | Inherent aromaticity |

| Nitro Group Orientation | Slightly twisted (~5-10°) from ring plane | Steric hindrance with adjacent cyclopropyl group mdpi.com |

| Cyclopropyl Group Orientation | Fixed, likely near-bisected conformation | Minimization of steric strain |

| Intermolecular Forces | C-H···O hydrogen bonds, π-π stacking | Presence of H-bond donors (C-H) and acceptors (O-NO₂) and aromatic rings mdpi.com |

Unit Cell Parameters and Crystal System Analysis

The determination of a compound's crystal structure begins with the analysis of its unit cell, the fundamental repeating unit of the crystal lattice. X-ray crystallography is the definitive technique for this analysis. A single, high-quality crystal of this compound would be isolated and mounted on a diffractometer. As the crystal is rotated in a beam of X-rays, the diffraction pattern is recorded.

From this pattern, the dimensions of the unit cell—the lengths of the axes (a, b, c) and the angles between them (α, β, γ)—can be precisely calculated. These parameters would define the crystal system to which this compound belongs (e.g., cubic, tetragonal, orthorhombic, monoclinic, triclinic, hexagonal, or rhombohedral). The space group, which describes the symmetry elements of the unit cell, would also be determined.

A hypothetical data table for these parameters is presented below to illustrate how such information would be reported.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

This data is crucial for understanding the molecule's conformation and the electronic effects of its substituent groups—the cyclopropyl, methyl, and nitro groups. For instance, the bond lengths and angles within the benzene ring can reveal distortions from ideal hexagonal geometry. The dihedral angle between the plane of the nitro group and the benzene ring is of particular interest as it influences the extent of electronic conjugation.

The following tables are examples of how this detailed molecular geometry would be presented.

Selected Bond Lengths

| Bond | Length (Å) |

| C(ar)-N(nitro) | Data not available |

| N-O(nitro) | Data not available |

| C(ar)-C(methyl) | Data not available |

| C(ar)-C(cyclopropyl) | Data not available |

| C-C (in benzene ring) | Data not available |

| C-C (in cyclopropyl ring) | Data not available |

Selected Bond Angles

| Angle | Degree (°) |

| O-N-O (nitro group) | Data not available |

| C(ar)-C(ar)-N | Data not available |

| C(ar)-C(ar)-C(methyl) | Data not available |

| C(ar)-C(ar)-C(cyclopropyl) | Data not available |

Selected Dihedral Angles

| Angle | Degree (°) |

| C(ar)-C(ar)-N-O | Data not available |

| C(ar)-C(ar)-C(ar)-C(cyclopropyl) | Data not available |

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. A thorough analysis of the crystal structure of this compound would involve identifying and characterizing these non-covalent forces.

Given the functional groups present, potential interactions could include C-H···O hydrogen bonds, where hydrogen atoms from the methyl or cyclopropyl groups interact with the oxygen atoms of the nitro group on adjacent molecules. Pi-pi stacking interactions between the aromatic rings of neighboring molecules may also play a significant role in the crystal packing. The nature, geometry, and strength of these interactions would be determined by analyzing the distances and angles between atoms of adjacent molecules. Understanding these interactions is fundamental to explaining the physical properties of the solid state, such as melting point and solubility.

In the absence of experimental data for this compound, further discussion remains speculative. The scientific community awaits future research that may provide the necessary crystallographic data to fully characterize this compound.

Applications in Advanced Organic Synthesis and Materials Science Precursor Research

Utilization as a Key Building Block in Multi-Step Organic Syntheses

The strategic placement of the cyclopropyl (B3062369), methyl, and nitro groups on the benzene (B151609) ring makes 2-cyclopropyl-1-methyl-4-nitrobenzene a valuable intermediate in synthetic organic chemistry. The nitro group can be readily transformed into a variety of other functional groups, most notably an amine, which opens up a vast number of subsequent chemical transformations.

A primary application of nitroaromatic compounds is their use as precursors to anilines, which are fundamental building blocks for nitrogen-containing heterocycles. The reduction of the nitro group in this compound yields 2-cyclopropyl-4-aminotoluene (3-cyclopropyl-4-methylaniline). This resulting aniline (B41778) is a key intermediate for synthesizing a range of heterocyclic systems that are scaffolds for pharmaceuticals, agrochemicals, and dyes.

The presence of the cyclopropyl and methyl groups provides steric and electronic influence that can direct the regioselectivity of cyclization reactions and modify the properties of the final heterocyclic product. For instance, this aniline derivative could be employed in classic named reactions to build fused ring systems.

Table 1: Potential Heterocyclic Scaffolds from 2-Cyclopropyl-4-aminotoluene

| Heterocycle Class | Synthetic Method | Potential Product Structure |

|---|---|---|

| Quinolines | Skraup or Doebner-von Miller Reaction | Cyclopropyl- and methyl-substituted quinolines |

| Indoles | Fischer Indole Synthesis | Cyclopropyl- and methyl-substituted indoles |

| Benzimidazoles | Phillips Condensation | Substituted benzimidazoles |

These reactions leverage the nucleophilic character of the amino group and the reactivity of the adjacent aromatic ring to construct new rings, incorporating the unique cyclopropyl motif into more complex architectures.

Beyond heterocycles, this compound serves as a versatile starting point for more elaborate organic molecules. The nitro group is not only a precursor to an amine but also a strong deactivating group that directs electrophilic aromatic substitution to the meta-position. Conversely, the corresponding aniline is a strongly activating, ortho-, para-directing group. This switchable reactivity is a powerful tool in multi-step synthesis.

The amine derived from this compound can be diazotized to form a diazonium salt, a highly versatile intermediate that can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions. The cyclopropyl group itself is known to participate in unique chemical transformations and can influence the electronic properties of the aromatic ring due to its ability to act as a weak π-donor. stackexchange.com

Role in the Development of Functional Organic Materials

The unique electronic and structural characteristics of this compound make it an interesting candidate as a precursor for functional organic materials, including those with specific electronic, optical, or self-assembly properties.

Nitroaromatic compounds are foundational to the field of nonlinear optics (NLO). Molecules with a "push-pull" architecture, featuring an electron-donating group and an electron-withdrawing group connected by a π-conjugated system, can exhibit large second-order NLO responses. In this compound, the nitro group (-NO2) acts as a strong electron acceptor. The cyclopropyl- and methyl-substituted benzene ring functions as the π-system and a moderate electron donor. escholarship.orgresearchgate.net

The cyclopropyl group, with its high p-orbital character in the C-C bonds, can extend the conjugation of the π-system, enhancing the intramolecular charge transfer (ICT) that is crucial for NLO activity. stackexchange.com This makes the molecule a promising scaffold for the design of new chromophores for electro-optic applications.

Table 2: Structural Comparison for Potential NLO Activity

| Compound | Electron Donor (Push) | π-System | Electron Acceptor (Pull) |

|---|---|---|---|

| 4-Nitroaniline | -NH2 | Benzene | -NO2 |

| This compound | -CH3, -c-C3H5 (moderate) | Benzene | -NO2 |

By modifying the donor strength, for instance, by converting the nitro group to an amine and then attaching a stronger acceptor, the NLO properties of derivatives could be significantly enhanced.

While not a monomer itself, this compound can be converted into derivatives suitable for polymerization. For example, reduction of the nitro group followed by additional functionalization could yield diamines, diols, or dicarboxylic acids. These bifunctional monomers could then be incorporated into polymers such as polyamides, polyesters, or polyimides. The rigid cyclopropyl group appended to the polymer backbone would influence chain packing, solubility, and thermal properties.

In supramolecular chemistry, the aromatic core of the molecule is a platform for creating host-guest systems. nih.gov The benzene ring can engage in π-π stacking interactions, a key driving force for self-assembly. nih.gov By attaching recognition motifs (e.g., hydrogen bond donors/acceptors), derivatives of this compound could be designed to form well-defined, multi-component architectures like liquid crystals or molecular gels.

Derivatization for Probing Structure-Reactivity Relationships

The compound is an excellent model system for studying how strained rings influence the reactivity of adjacent functional groups and aromatic systems. The cyclopropyl group is unique in its electronic properties, possessing characteristics of both alkanes and alkenes. wikipedia.org This duality allows it to interact with the aromatic π-system, influencing reaction rates and mechanisms.

A systematic study could involve comparing the chemical properties of this compound with its analogs, such as 2-ethyl-1-methyl-4-nitrobenzene (B33921) and 1,2-dimethyl-4-nitrobenzene. By measuring reaction kinetics—for example, the rate of nitro group reduction or susceptibility to nucleophilic aromatic substitution—one can quantify the electronic and steric effects of the cyclopropyl substituent. nih.gov Such studies provide fundamental insights into physical organic chemistry and help in the rational design of new catalysts and reagents.

Table 3: Hypothetical Study on Structure-Reactivity

| Parameter to Measure | Compound Series | Expected Outcome/Insight |

|---|---|---|

| Rate of Nitro Reduction (e.g., catalytic hydrogenation) | 1. 2-Cyclopropyl-1-methyl-4-nitrobenzene2. 2-Ethyl-1-methyl-4-nitrobenzene | Quantify the electronic donation/steric hindrance of the cyclopropyl group on the reduction process. |

| Hammett Plot Analysis (for reactions on a substituent derived from the nitro group) | A series of para-substituted 2-cyclopropyl-1-methylbenzenes | Determine the electronic transmitting capability of the cyclopropyl-substituted ring. |

These investigations would clarify the nuanced role of the cyclopropyl group in modulating aromatic reactivity, contributing valuable data to the broader understanding of chemical principles.

Systematic Modification of Substituents for Electronic and Steric Studies

The study of this compound and its analogues allows for a deep understanding of how substituent changes impact molecular properties and reactivity. By systematically altering the groups on the aromatic ring, researchers can fine-tune the electronic and steric characteristics of the molecule, which is crucial for designing new catalysts, functional materials, and biologically active compounds.

The electronic nature of the aromatic ring in nitrobenzene (B124822) derivatives is highly sensitive to the presence of various substituents. rsc.orglibretexts.org An electron-donating group, such as a methyl or methoxy (B1213986) group, can increase the electron density of the ring, influencing the rates and regioselectivity of electrophilic aromatic substitution reactions. rafflesuniversity.edu.in Conversely, electron-withdrawing groups, like the nitro group itself, deactivate the ring toward electrophilic attack but activate it for nucleophilic aromatic substitution. libretexts.org

In the context of this compound, the interplay between the electron-donating methyl group and the electron-withdrawing nitro group establishes a baseline of electronic properties. The cyclopropyl group, while primarily considered a weak electron-donating group through conjugation with the phenyl ring, also possesses significant s-character in its C-C bonds, which can influence the adjacent methyl group's reactivity. cdnsciencepub.com

Systematic studies would involve replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl, tert-butyl) to probe steric effects on the reactivity of the cyclopropyl and nitro groups. Increasing the steric bulk adjacent to the cyclopropyl ring could hinder reactions at that site or influence the preferred conformation of the molecule. chemrxiv.org

To illustrate the potential findings from such systematic modifications, the following interactive data table presents hypothetical data on the relative reaction rates for a model nucleophilic aromatic substitution reaction on various analogues of this compound.

| Substituent at C-1 | Relative Reaction Rate | Predominant Effect |

|---|---|---|

| -CH₃ (Methyl) | 1.0 | Baseline |

| -CH₂CH₃ (Ethyl) | 0.8 | Minor Steric Hindrance |

| -CH(CH₃)₂ (Isopropyl) | 0.5 | Moderate Steric Hindrance |

| -C(CH₃)₃ (tert-Butyl) | 0.2 | Significant Steric Hindrance |

| -H | 1.5 | Reduced Steric Hindrance |

| -OCH₃ (Methoxy) | 0.9 | Electronic Donation |

This table contains illustrative data based on established principles of organic chemistry to demonstrate the expected trends in reactivity.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions by tracing the fate of specific atoms throughout a transformation. nih.govias.ac.in In the study of reactions involving this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be strategically incorporated to provide unambiguous evidence for proposed reaction pathways. nih.govmusechem.com